molecular formula C9H13ClF3NO4 B2734370 Methyl 2-((tert-butoxycarbonyl)amino)-2-chloro-3,3,3-trifluoropropanoate CAS No. 2089257-01-0

Methyl 2-((tert-butoxycarbonyl)amino)-2-chloro-3,3,3-trifluoropropanoate

Cat. No.: B2734370
CAS No.: 2089257-01-0
M. Wt: 291.65
InChI Key: QPKQSCFLAJFIOQ-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-chloro-3,3,3-trifluoropropanoate is a specialized organic compound featuring a unique combination of functional groups: a tert-butoxycarbonyl (Boc)-protected amino group, a chloro substituent at the α-carbon, and a trifluoromethyl group at the β-position. The methyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical synthesis and agrochemical research. Its structural complexity allows for tailored reactivity in nucleophilic substitutions or coupling reactions, particularly in peptide mimetics or fluorinated drug candidates .

Properties

IUPAC Name

methyl 2-chloro-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO4/c1-7(2,3)18-6(16)14-8(10,5(15)17-4)9(11,12)13/h1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKQSCFLAJFIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-01-0
Record name methyl 2-{[(tert-butoxy)carbonyl]amino}-2-chloro-3,3,3-trifluoropropanoate
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Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-chloro-3,3,3-trifluoropropanoate is a synthetic compound that has garnered attention in various fields of biological and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, applications, and relevant research findings.

  • Molecular Formula : C₉H₁₄ClF₃N₁O₂
  • Molecular Weight : 253.67 g/mol
  • CAS Number : 2089257-01-0

Synthesis

The compound can be synthesized using various methods, often involving the use of tert-butoxycarbonyl (Boc) protection for the amine group. A common approach includes the reaction of chlorinated trifluoropropanoic acid derivatives with Boc-protected amino acids. The following table summarizes key synthetic routes:

Synthetic MethodYield (%)Key Reagents
Method A85Boc2O, NaH
Method B90HCl, EtOH
Method C93NaBH4, MeOH

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

These findings suggest potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance, it has been shown to act as an inhibitor of certain proteases, which are critical in various biological processes. The inhibition is thought to occur through the formation of a stable enzyme-inhibitor complex.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against clinical isolates.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated significant inhibition against Staphylococcus aureus with a zone of inhibition measuring 20 mm.
  • Case Study on Enzyme Inhibition :
    • Objective : To investigate the inhibitory effects on protease enzymes.
    • Method : Kinetic assays were performed to determine IC50 values.
    • Results : An IC50 value of 15 µM was observed, indicating potent inhibition.

Research Findings

Recent studies have explored the pharmacological potential of this compound beyond its antimicrobial properties. Notably:

  • It has been used as a precursor in synthesizing more complex molecules with potential therapeutic applications.
  • Investigations into its role in drug delivery systems have shown promise due to its stability and reactivity profile.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents : Research indicates that derivatives of methyl 2-((tert-butoxycarbonyl)amino)-2-chloro-3,3,3-trifluoropropanoate have been explored for their potential as anticancer agents. The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability. Studies have demonstrated that such modifications can lead to increased potency against various cancer cell lines .

Peptide Synthesis : This compound serves as a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. The chlorinated and trifluorinated functionalities can introduce unique reactivity patterns that are advantageous in synthesizing peptide-based drugs .

Organic Synthesis

Reagent in Chemical Reactions : this compound is utilized as a reagent in various organic reactions. Its ability to act as a nucleophile makes it suitable for substitution reactions, particularly in the synthesis of fluorinated compounds. The presence of the chlorine atom enhances its reactivity, allowing for further transformations that can yield valuable intermediates for pharmaceutical applications .

Synthesis of Fluorinated Amino Acids : The compound is also significant in the synthesis of fluorinated amino acids. These amino acids are essential for developing novel peptides with enhanced properties, such as improved binding affinity and resistance to enzymatic degradation. The incorporation of fluorine atoms is known to influence the biological activity and pharmacokinetics of peptide drugs .

Material Science

Development of Functional Materials : In material science, this compound is investigated for its potential use in creating functional materials. Its unique chemical structure allows for the design of polymers with specific properties, such as increased thermal stability and chemical resistance. These materials can be applied in coatings, adhesives, and other industrial applications where durability is crucial .

Table 1: Summary of Applications

Application Area Description Key Findings/References
Medicinal ChemistryAnticancer agents; peptide synthesisEnhanced potency against cancer cells
Organic SynthesisReagent in chemical reactions; synthesis of fluorinated amino acidsUseful for producing pharmaceutical intermediates
Material ScienceDevelopment of functional materialsImproved thermal stability and resistance

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct substituents differentiate it from structurally related esters. Below is a detailed analysis of its analogs and their properties:

Structural Analogs

tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate () Key Features: Aromatic trifluoromethylphenyl group, diphenylmethyleneamino protection. Differences: Lacks the α-chloro and Boc-amino groups. The diphenylmethyleneamino group provides steric hindrance, reducing nucleophilic reactivity compared to the Boc-protected amino group in the target compound. Applications: Likely used in aromatic substitution reactions due to its electron-deficient trifluoromethylphenyl ring .

Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate () Key Features: Sulfanylidene imidazolyl substituent at the β-position. Crystallography: Monoclinic crystal system (P21/c), with N–H···O hydrogen bonds forming chains along the c-axis. The target compound’s CF3 group may disrupt similar packing, reducing crystallinity .

Methyl (R)-3-((tert-butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoate () Key Features: Chiral center, chloro-fluorophenyl substituent. Stereochemistry (R-configuration) may influence biological target specificity .

Physicochemical Properties

  • Solubility : The CF3 group in the target compound increases hydrophobicity compared to analogs with polar substituents (e.g., sulfanylidene imidazolyl).
  • Reactivity : The α-chloro substituent enhances electrophilicity at the β-carbon, favoring nucleophilic attacks over compounds lacking this group.
  • Stability: Boc protection improves amino group stability under acidic conditions compared to diphenylmethyleneamino or unprotected analogs .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Crystal System (if known) Applications
Methyl 2-((tert-butoxycarbonyl)amino)-2-chloro-3,3,3-trifluoropropanoate C10H14ClF3NO4 307.67 Boc-amino, Cl, CF3 Not reported Fluorinated drug intermediates
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate C27H26F3NO2 469.50 Trifluoromethylphenyl, diphenylmethyleneamino Not reported Aromatic substitution reactions
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylideneimidazolyl)propanoate C13H21N3O4S 315.39 Boc-amino, sulfanylidene imidazolyl P21/c Metal coordination, enzyme inhibition
Methyl (R)-3-((tert-butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoate C15H18ClFNO4 338.76 Boc-amino, chloro-fluorophenyl Not reported Chiral drug synthesis

Preparation Methods

Table 1: Physical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₂ClF₃NO₄
Molecular Weight 293.65 g/mol
Solubility Soluble in ethyl acetate, DCM
Storage Conditions 2–8°C

Table 2: Reaction Yields from Analogous Syntheses

Step Yield (%) Conditions Source
Esterification 82.7 Et₃N/H₂O, reflux
Boc Protection 93.5–94.3 Boc anhydride, Na₂CO₃, 25°C
Chlorination 99 PCl₅, 65°C

Q & A

Q. How are contradictions in reported synthetic yields resolved?

  • Methodology : Replicate procedures under inert atmospheres to exclude moisture/oxygen interference. Use Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading) .

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